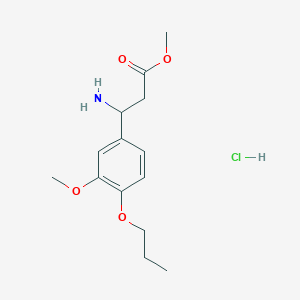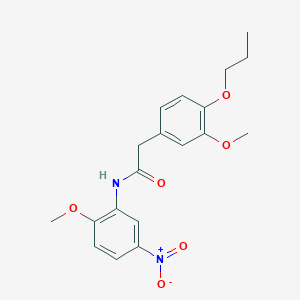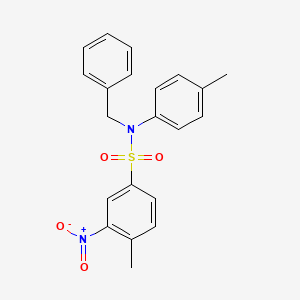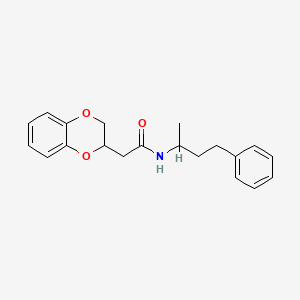![molecular formula C25H26N2O3 B4083488 N-(1-methyl-3-phenylpropyl)-4-[(phenoxyacetyl)amino]benzamide](/img/structure/B4083488.png)
N-(1-methyl-3-phenylpropyl)-4-[(phenoxyacetyl)amino]benzamide
Übersicht
Beschreibung
N-(1-methyl-3-phenylpropyl)-4-[(phenoxyacetyl)amino]benzamide, also known as MPAP, is a small molecule that has been extensively studied for its potential therapeutic applications in various diseases. MPAP is a derivative of the endogenous compound phenylethylamine (PEA) and acts as a potent and selective inhibitor of monoamine oxidase B (MAO-B).
Wirkmechanismus
N-(1-methyl-3-phenylpropyl)-4-[(phenoxyacetyl)amino]benzamide acts as a potent and selective inhibitor of MAO-B, which is an enzyme that metabolizes dopamine, norepinephrine, and serotonin. By inhibiting MAO-B, N-(1-methyl-3-phenylpropyl)-4-[(phenoxyacetyl)amino]benzamide increases the levels of these neurotransmitters in the brain, leading to enhanced neurotransmission and neuroprotection. N-(1-methyl-3-phenylpropyl)-4-[(phenoxyacetyl)amino]benzamide has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-(1-methyl-3-phenylpropyl)-4-[(phenoxyacetyl)amino]benzamide has been shown to increase dopamine levels in the brain, which may contribute to its neuroprotective effects in Parkinson's disease. It has also been shown to reduce inflammation and oxidative stress, which may be beneficial in the treatment of Alzheimer's disease and other neurodegenerative diseases. N-(1-methyl-3-phenylpropyl)-4-[(phenoxyacetyl)amino]benzamide has been investigated for its potential anti-tumor effects, and has been shown to inhibit the growth of cancer cells in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-methyl-3-phenylpropyl)-4-[(phenoxyacetyl)amino]benzamide has several advantages for use in scientific research. It is a small molecule that is easy to synthesize and purify, making it suitable for use in high-throughput screening assays. N-(1-methyl-3-phenylpropyl)-4-[(phenoxyacetyl)amino]benzamide has also been shown to have low toxicity and high selectivity for MAO-B, making it a promising candidate for drug development. However, N-(1-methyl-3-phenylpropyl)-4-[(phenoxyacetyl)amino]benzamide has some limitations for use in lab experiments. It is not water-soluble, which may limit its use in certain assays. N-(1-methyl-3-phenylpropyl)-4-[(phenoxyacetyl)amino]benzamide also has a short half-life in vivo, which may limit its effectiveness as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on N-(1-methyl-3-phenylpropyl)-4-[(phenoxyacetyl)amino]benzamide. One area of interest is the development of N-(1-methyl-3-phenylpropyl)-4-[(phenoxyacetyl)amino]benzamide derivatives with improved pharmacokinetic properties. Another area of interest is the investigation of N-(1-methyl-3-phenylpropyl)-4-[(phenoxyacetyl)amino]benzamide's potential therapeutic applications in other diseases, such as multiple sclerosis and Huntington's disease. N-(1-methyl-3-phenylpropyl)-4-[(phenoxyacetyl)amino]benzamide has also been investigated for its potential use in combination with other drugs, such as L-DOPA in the treatment of Parkinson's disease. Further research is needed to fully understand the potential of N-(1-methyl-3-phenylpropyl)-4-[(phenoxyacetyl)amino]benzamide as a therapeutic agent.
In conclusion, N-(1-methyl-3-phenylpropyl)-4-[(phenoxyacetyl)amino]benzamide is a small molecule that has been extensively studied for its potential therapeutic applications in various diseases. It acts as a potent and selective inhibitor of MAO-B, leading to increased neurotransmission and neuroprotection. N-(1-methyl-3-phenylpropyl)-4-[(phenoxyacetyl)amino]benzamide has several advantages for use in scientific research, but also has some limitations. There are several future directions for research on N-(1-methyl-3-phenylpropyl)-4-[(phenoxyacetyl)amino]benzamide, including the development of N-(1-methyl-3-phenylpropyl)-4-[(phenoxyacetyl)amino]benzamide derivatives with improved pharmacokinetic properties and investigation of its potential therapeutic applications in other diseases.
Wissenschaftliche Forschungsanwendungen
N-(1-methyl-3-phenylpropyl)-4-[(phenoxyacetyl)amino]benzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have neuroprotective, anti-inflammatory, and anti-tumor properties. N-(1-methyl-3-phenylpropyl)-4-[(phenoxyacetyl)amino]benzamide has been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, depression, and cancer.
Eigenschaften
IUPAC Name |
4-[(2-phenoxyacetyl)amino]-N-(4-phenylbutan-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O3/c1-19(12-13-20-8-4-2-5-9-20)26-25(29)21-14-16-22(17-15-21)27-24(28)18-30-23-10-6-3-7-11-23/h2-11,14-17,19H,12-13,18H2,1H3,(H,26,29)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLLKFYHUXYILMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-phenoxyacetyl)amino]-N-(4-phenylbutan-2-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(4-ethoxy-2-nitrophenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}propanamide](/img/structure/B4083433.png)

![N-(4-methoxybenzyl)-N-[3-(2-methoxyphenyl)-3-(4-methoxyphenyl)propyl]acetamide](/img/structure/B4083449.png)


![2-(4-nitrophenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide](/img/structure/B4083469.png)

![6-amino-3-(2,5-dimethoxyphenyl)-4-(4-isopropoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4083483.png)
![2-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-4-(4-chlorophenyl)-1(2H)-phthalazinone](/img/structure/B4083490.png)
![2-nitro-N-[2-(4-pyridinyl)ethyl]-4-(trifluoromethyl)aniline](/img/structure/B4083496.png)
![N,N'-(methylenedi-4,1-phenylene)bis(4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide)](/img/structure/B4083514.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}propanamide](/img/structure/B4083526.png)